REACTION_CXSMILES
|
[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[N:10]O)[C:4]=2[CH:3]=[CH:2]1.CC(C[AlH]CC(C)C)C.[F-].[Na+].O>C(Cl)Cl>[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][NH:10][C:4]=2[CH:3]=[CH:2]1 |f:2.3|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C(CCCC12)=NO
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[F-].[Na+]
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 20 mins
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2NCCCCC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: CALCULATEDPERCENTYIELD | 33.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |